molecular formula C15H16O9 B12511592 2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid

2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid

Cat. No.: B12511592
M. Wt: 340.28 g/mol
InChI Key: DUDGAPSRYCQPBG-UHFFFAOYSA-N
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Description

Sinapoyl malate is a naturally occurring compound found in plants, particularly in the Brassicaceae family. It is a derivative of sinapic acid and malic acid, and it plays a crucial role in protecting plants from ultraviolet radiation by acting as a UV filter. This compound is also known for its antioxidant properties, making it an important subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapoyl malate can be synthesized through a two-step process involving the opening of Meldrum’s acid with naturally occurring hydroxy acids, followed by a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes. This method is considered sustainable and environmentally friendly .

Industrial Production Methods: Industrial production of sinapoyl malate focuses on green chemistry principles to minimize environmental impact. The process involves the use of unprotected hydroxy acids and biomass-derived aldehydes, ensuring a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sinapoyl malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various esters and derivatives of sinapoyl malate, which can have different biological and chemical properties .

Scientific Research Applications

Sinapoyl malate has a wide range of applications in scientific research:

Mechanism of Action

Sinapoyl malate exerts its effects primarily through its ability to absorb UV radiation and neutralize reactive oxygen species. It targets molecular pathways involved in oxidative stress and inflammation, thereby protecting cells from damage. The compound’s antioxidant properties are attributed to its phenolic structure, which allows it to donate electrons and neutralize free radicals .

Comparison with Similar Compounds

Uniqueness: Sinapoyl malate is unique due to its dual role as a UV filter and antioxidant. Its ability to protect plants from UV radiation while also scavenging free radicals makes it a valuable compound for both scientific research and industrial applications .

Properties

IUPAC Name

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDGAPSRYCQPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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